molecular formula C17H18ClN3O3S B2995784 N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide CAS No. 1111527-16-2

N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide

Cat. No.: B2995784
CAS No.: 1111527-16-2
M. Wt: 379.86
InChI Key: TXUSNRHSNRLEMA-UHFFFAOYSA-N
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Description

“N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide” is a chemical compound with the molecular formula C17H18ClN3O3S and a molecular weight of 379.86. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Future Directions

Piperidine derivatives, such as “N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide”, have significant potential in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future direction in this field could involve further exploration of the therapeutic applications of piperidine derivatives .

Properties

IUPAC Name

N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c18-16-15(7-4-10-19-16)17(22)21-11-8-13(9-12-21)20-25(23,24)14-5-2-1-3-6-14/h1-7,10,13,20H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUSNRHSNRLEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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